molecular formula C9H7ClN2O2 B13668967 Methyl 3-chloro-1H-indazole-4-carboxylate

Methyl 3-chloro-1H-indazole-4-carboxylate

Cat. No.: B13668967
M. Wt: 210.62 g/mol
InChI Key: FGXVSBQFWFASOH-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of a chloro group and a carboxylate ester in the structure of this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the indazole core. The final step involves esterification with methanol to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-chloro-1H-indazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1H-indazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The chloro group and carboxylate ester play crucial roles in binding interactions with biological targets, influencing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-3-carboxylate
  • 3-Chloro-1H-indazole-4-carboxylic acid
  • 1-Methyl-1H-indazole-4-carboxylate

Uniqueness

Methyl 3-chloro-1H-indazole-4-carboxylate is unique due to the presence of both a chloro group and a carboxylate ester, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 3-chloro-2H-indazole-4-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12)

InChI Key

FGXVSBQFWFASOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)Cl

Origin of Product

United States

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